ethyl 4-[(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{7-[(3Z)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE is a complex organic compound that features a unique combination of indole, thiazole, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{7-[(3Z)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole and triazine rings. Each step requires specific reagents and conditions to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{7-[(3Z)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
ETHYL 4-{7-[(3Z)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{7-[(3Z)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole and triazine rings contribute to the compound’s overall stability and reactivity, enhancing its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid have similar structural features and applications.
Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine ring and are used in various industrial applications.
Uniqueness
ETHYL 4-{7-[(3Z)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOATE is unique due to its combination of indole, thiazole, and triazine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H22N4O5S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
ethyl 4-[(7Z)-7-(5-ethoxy-2-oxo-1H-indol-3-ylidene)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoate |
InChI |
InChI=1S/C24H22N4O5S/c1-3-32-16-9-10-18-17(11-16)19(21(29)26-18)20-22(30)28-13-27(12-25-24(28)34-20)15-7-5-14(6-8-15)23(31)33-4-2/h5-11H,3-4,12-13H2,1-2H3,(H,26,29)/b20-19- |
InChI Key |
PQMJDIWFYZVIJZ-VXPUYCOJSA-N |
Isomeric SMILES |
CCOC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)C(=O)OCC |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.